Benzyl 4-cyclobutylpiperazine-1-carboxylate
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Overview
Description
Benzyl 4-cyclobutylpiperazine-1-carboxylate is a synthetic organic compound with the molecular formula C₁₆H₂₂N₂O₂ and a molecular weight of 274.36 g/mol . This compound features a piperazine ring substituted with a cyclobutyl group and a benzyl ester, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-cyclobutylpiperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Cyclobutyl Substitution: The cyclobutyl group is introduced via nucleophilic substitution reactions, where a cyclobutyl halide reacts with the piperazine ring.
Esterification: The final step involves the esterification of the piperazine derivative with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzyl 4-cyclobutylpiperazine-1-methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-cyclobutylpiperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is used in the study of receptor-ligand interactions due to its piperazine core, which is a common motif in bioactive molecules.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of Benzyl 4-cyclobutylpiperazine-1-carboxylate is largely dependent on its interaction with biological targets. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The cyclobutyl group may influence the compound’s binding affinity and selectivity, while the benzyl ester can affect its pharmacokinetic properties, such as absorption and metabolism.
Comparison with Similar Compounds
- Benzyl 4-methylpiperazine-1-carboxylate
- Benzyl 4-phenylpiperazine-1-carboxylate
- Cyclobutyl 4-methylpiperazine-1-carboxylate
Comparison: Benzyl 4-cyclobutylpiperazine-1-carboxylate is unique due to the presence of the cyclobutyl group, which imparts distinct
Properties
IUPAC Name |
benzyl 4-cyclobutylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-13-14-5-2-1-3-6-14)18-11-9-17(10-12-18)15-7-4-8-15/h1-3,5-6,15H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFXDVSMUDENBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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